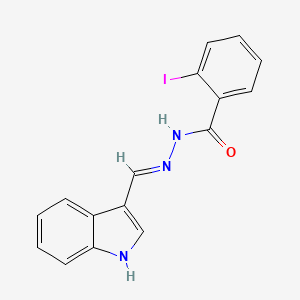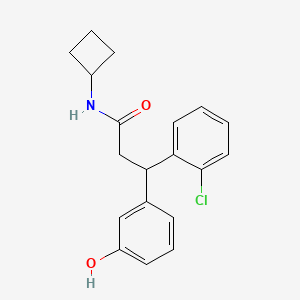
N'-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a benzohydrazide group through a methylene bridge, with an iodine atom attached to the benzene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide typically involves the condensation of 1H-indole-3-carbaldehyde with 2-iodobenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general steps are as follows:
Preparation of 1H-indole-3-carbaldehyde: This can be synthesized from indole through formylation reactions.
Preparation of 2-iodobenzohydrazide: This involves the iodination of benzohydrazide using iodine and a suitable oxidizing agent.
Condensation Reaction: The two prepared intermediates are then condensed in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of 1H-indole-3-carbaldehyde and 2-iodobenzohydrazide.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Chemical Sensing: Utilized in developing fluorescent chemosensors for detecting metal ions and other analytes.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Induction of Apoptosis: In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspases.
Comparación Con Compuestos Similares
N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide can be compared with other indole derivatives such as:
N’-(1H-indol-3-ylmethylene)-2-nitrobenzohydrazide: Similar structure but with a nitro group instead of iodine, showing different reactivity and biological activity.
N’-(1H-indol-3-ylmethylene)-2-chlorobenzohydrazide: Chlorine substitution offers different electronic properties and reactivity.
N’-(1H-indol-3-ylmethylene)-2-bromobenzohydrazide:
The uniqueness of N’-(1H-indol-3-ylmethylene)-2-iodobenzohydrazide lies in its iodine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12IN3O/c17-14-7-3-1-6-13(14)16(21)20-19-10-11-9-18-15-8-4-2-5-12(11)15/h1-10,18H,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLZQYWFIAYGM-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5965891.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965900.png)
![1-methyl-3-nitro-4-{[3-(trifluoromethyl)phenyl]amino}-2(1H)-quinolinone](/img/structure/B5965907.png)
![2-[(3-Hydroxyphenyl)methyl]-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5965914.png)
![2-(2,5-DIMETHYLPHENYL)-8-(4-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5965915.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide](/img/structure/B5965923.png)

![(2,5-dichlorophenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5965951.png)

![1-[Cyclohexyl(methyl)amino]-3-[4-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]-2-methoxyphenoxy]propan-2-ol](/img/structure/B5965975.png)
![5-(4-bromophenyl)-N-(sec-butyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5965977.png)
![1-[4a-Hydroxy-1-(3-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]ethanone](/img/structure/B5965983.png)
![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)
